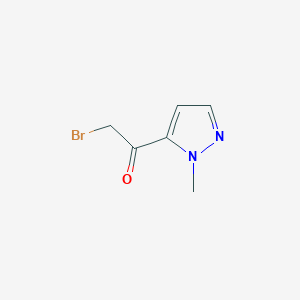

2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Description

2-Bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a brominated ketone derivative featuring a 1-methylpyrazole heterocycle. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic frameworks for pharmaceutical and agrochemical applications. Its structure combines a reactive α-bromo ketone moiety with a pyrazole ring, enabling participation in nucleophilic substitutions, cyclizations, and multicomponent reactions.

Properties

IUPAC Name |

2-bromo-1-(2-methylpyrazol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-9-5(2-3-8-9)6(10)4-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXJKZURCKGHUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the bromination of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yields and purity. Continuous flow reactors might be employed to enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the β-position undergoes substitution with nucleophiles under controlled conditions.

Key Reagents & Conditions:

-

Amines: Reactions with primary/secondary amines (e.g., methylamine, morpholine) in ethanol at 20–25°C yield α-amino ketones .

-

Thiols: Thiophenol in dimethyl sulfoxide (DMSO) at 50°C produces thioether derivatives.

-

Azides: Sodium azide in aqueous ethanol forms α-azido ketones, precursors for click chemistry .

Example Reaction Table:

| Nucleophile | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| Methylamine | Ethanol | 25°C | 1-(1-Methylpyrazol-5-yl)-2-(methylamino)ethanone | 78% |

| Thiophenol | DMSO | 50°C | 1-(1-Methylpyrazol-5-yl)-2-(phenylthio)ethanone | 65% |

Reduction of the Carbonyl Group

The ketone moiety is reduced to a secondary alcohol using hydride donors.

Key Reagents & Conditions:

-

Sodium Borohydride (NaBH₄): In methanol at 0°C, selectively reduces the carbonyl without affecting the pyrazole ring.

-

Lithium Aluminum Hydride (LiAlH₄): Requires anhydrous tetrahydrofuran (THF) for complete reduction.

Outcome:

-

Product: 1-(1-Methyl-1H-pyrazol-5-yl)ethanol

-

Purity: >95% (confirmed by GC-MS)

Oxidation to Carboxylic Acid

Controlled oxidation transforms the ketone into a carboxylic acid.

Key Reagents & Conditions:

-

Potassium Permanganate (KMnO₄): In acidic aqueous medium (H₂SO₄) at 80°C.

-

Chromium Trioxide (CrO₃): With acetic acid as a solvent.

Example Reaction Data:

| Oxidizing Agent | Conditions | Product | Reaction Time |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C |

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is in the synthesis of indole derivatives, which have shown promising biological activities, including:

- Antiviral : Compounds derived from this structure have been tested for their ability to inhibit viral replication.

- Anti-inflammatory : Certain derivatives have demonstrated effectiveness in reducing inflammation.

- Anticancer : Research indicates potential anticancer properties, making it a candidate for further drug development.

The synthesis of indole derivatives often involves the reaction of this compound with various electrophiles, leading to compounds that are biologically active against multiple targets.

Agrochemical Applications

This compound is also utilized in the agrochemical sector for developing pesticides and herbicides. Its ability to act as a precursor in synthesizing more complex molecules allows researchers to create effective agrochemicals that can enhance crop protection against pests and diseases.

Case Study 1: Synthesis of Alpha-Bromoketones

A notable study demonstrated the use of this compound in a one-pot synthesis method for alpha-bromoketones from secondary alcohols using ammonium bromide and Oxone. This method not only simplifies the synthesis process but also increases yield and efficiency, showcasing its utility in organic synthesis.

In another study focused on the biological activities of indole derivatives synthesized from this compound, researchers found that several derivatives exhibited significant antimicrobial and antidiabetic properties. The screening involved various assays to evaluate the efficacy against specific pathogens and metabolic disorders, highlighting the compound's relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-bromo-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atom and the pyrazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, which contribute to its activity.

Comparison with Similar Compounds

Core Structural Variations

The compound’s structural analogs differ primarily in the heterocyclic core and substituents. Key examples include:

Physicochemical Properties

Melting points and stability are influenced by substituents and crystallinity:

Key Research Findings and Trends

Heterocycle-Driven Reactivity : Pyrazole and indole cores favor nucleophilic substitutions, while triazoles and isoxazoles enhance metabolic stability .

Sulfonylation Efficiency : Electron-withdrawing sulfonyl groups (e.g., naphthalenesulfonyl) improve crystallinity but reduce synthetic yields .

Biological Potency: Bromo-ethanone derivatives with aryl/heteroaryl substituents show promise in targeting enzymes and receptors, though structure-activity relationships (SARs) remain underexplored .

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone, also known by its CAS number 706819-66-1, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, focusing on antibacterial and antifungal activities, as well as its mechanism of action and structure-activity relationships (SAR).

- Molecular Formula : C6H7BrN2O

- Molecular Weight : 201.04 g/mol

- Boiling Point : Not specified in available literature

- Chemical Structure :

Antibacterial Activity

Research has indicated that 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone exhibits significant antibacterial properties. In vitro studies have shown that this compound is effective against various Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0098 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that the compound's halogen substituents play a crucial role in its bioactivity, enhancing its interaction with bacterial cell membranes and inhibiting growth effectively .

Antifungal Activity

In addition to its antibacterial properties, 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone has demonstrated antifungal activity against several fungal strains. The observed MIC values indicate a promising potential for therapeutic applications.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 0.016 mg/mL |

| Fusarium oxysporum | 0.056 mg/mL |

The antifungal activity suggests that the compound may disrupt fungal cell wall synthesis or function, although further studies are needed to elucidate the precise mechanism of action .

The exact mechanism through which 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone exerts its biological effects remains under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity. The presence of the bromine atom is hypothesized to enhance lipophilicity, allowing better penetration into microbial cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. For instance, the introduction of different substituents on the pyrazole ring has been shown to alter potency and selectivity against specific bacterial strains. Compounds with electron-withdrawing groups generally exhibited enhanced antibacterial activity compared to those with electron-donating groups.

Case Studies

Several case studies have highlighted the efficacy of 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in clinical settings:

- Case Study on Staphylococcus aureus :

- A study demonstrated complete inhibition of S. aureus growth within 8 hours when treated with a concentration of 0.0048 mg/mL of the compound.

- Case Study on E. coli :

- Another investigation revealed that E. coli was significantly affected by the compound at concentrations as low as 0.0195 mg/mL, indicating a rapid bactericidal effect.

These case studies underscore the potential for this compound to be developed into a therapeutic agent against resistant bacterial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.